molecular formula C15H18N2 B14667598 (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile CAS No. 51263-03-7

(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile

Cat. No.: B14667598
CAS No.: 51263-03-7
M. Wt: 226.32 g/mol
InChI Key: GOBOPBPZTLDHJT-BTPDTDQASA-N
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Description

(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine compound with a cyclohexyl group and a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The compound’s unique structure and stereochemistry make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a cyclohexylamine derivative with a phenyl-substituted epoxide in the presence of a base. The reaction conditions often include:

    Solvent: Non-aqueous solvents such as chloroform or ether.

    Temperature: Moderate temperatures around 25-50°C.

    Catalysts: Bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions at the aziridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperoxybenzoic acid (MCPBA) in non-aqueous solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxaziridines.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted aziridines with various functional groups.

Scientific Research Applications

(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a chiral auxiliary in asymmetric synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile involves its interaction with specific molecular targets. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Butanediol: Another chiral compound with different functional groups.

    (2R,3R)-Dihydroquercetin: Known for its antioxidant properties.

    (2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate: Studied for its inhibitory effects on SARS-CoV-2 targets.

Uniqueness

(2R,3R)-1-Cyclohexyl-3-phenylaziridine-2-carbonitrile is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical reactions. Its specific stereochemistry also makes it valuable in asymmetric synthesis and chiral applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

51263-03-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

(2R,3R)-1-cyclohexyl-3-phenylaziridine-2-carbonitrile

InChI

InChI=1S/C15H18N2/c16-11-14-15(12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1,3-4,7-8,13-15H,2,5-6,9-10H2/t14-,15+,17?/m0/s1

InChI Key

GOBOPBPZTLDHJT-BTPDTDQASA-N

Isomeric SMILES

C1CCC(CC1)N2[C@H]([C@H]2C3=CC=CC=C3)C#N

Canonical SMILES

C1CCC(CC1)N2C(C2C3=CC=CC=C3)C#N

Origin of Product

United States

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